molecular formula C19H24KN3O3S B4886120 potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate

potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate

Cat. No.: B4886120
M. Wt: 413.6 g/mol
InChI Key: BVGLIWHADSZULO-QMGGKDRNSA-M
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Description

Potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate is a complex organic compound with a unique structure that includes a sulfonate group, a hydrazinyl group, and a dipropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate typically involves multiple steps. One common method is the condensation reaction between 4-(dipropylamino)benzaldehyde and 4-hydrazinylbenzenesulfonate in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate
  • Potassium 4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate

Uniqueness

Potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S.K/c1-3-13-22(14-4-2)18-9-5-16(6-10-18)15-20-21-17-7-11-19(12-8-17)26(23,24)25;/h5-12,15,21H,3-4,13-14H2,1-2H3,(H,23,24,25);/q;+1/p-1/b20-15+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGLIWHADSZULO-QMGGKDRNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24KN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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